2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the nitrophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals, and modifications to the structure could yield compounds with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their functions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The nitrophenyl group can participate in electron transfer reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methylphenyl)prop-2-en-1-ylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide lies in its combination of functional groups. The presence of the nitrophenyl group, in particular, adds to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro group.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties.
The molecular formula for this compound is C31H29N5O2S, with a molecular weight of approximately 511.68 g/mol. The structure incorporates a triazole ring and a hydrazide moiety, contributing to its biological activity.
Property | Value |
---|---|
CAS Number | 307975-56-0 |
Molecular Formula | C31H29N5O2S |
Molecular Weight | 511.68 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in microbial growth and cancer cell proliferation.
- Cellular Interaction : The hydrazide moiety interacts with various cellular proteins, potentially inducing apoptosis in cancer cells.
- Membrane Interaction : Its ability to form hydrogen bonds enhances its interaction with biological membranes, facilitating its uptake into cells.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. They function by disrupting the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining membrane integrity.
Anticancer Potential
The compound has been investigated for its anticancer activity through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells via caspase activation and modulation of cell cycle progression.
Study on Anticancer Activity
In a recent study published in Pharmaceutical Biology, researchers evaluated the anticancer effects of similar triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast and colon cancer cells.
Antimicrobial Efficacy Assessment
A comprehensive study assessed the antimicrobial efficacy of several triazole compounds against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. The compound demonstrated notable inhibition zones against tested pathogens, confirming its potential as an antimicrobial agent.
Properties
CAS No. |
307975-57-1 |
---|---|
Molecular Formula |
C29H28N6O3S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C29H28N6O3S/c1-29(2,3)23-17-15-22(16-18-23)27-32-33-28(34(27)24-12-5-4-6-13-24)39-20-26(36)31-30-19-9-11-21-10-7-8-14-25(21)35(37)38/h4-19H,20H2,1-3H3,(H,31,36)/b11-9+,30-19+ |
InChI Key |
SAVZZFAGUHSMIX-OZYKOFIASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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